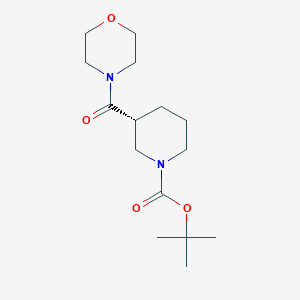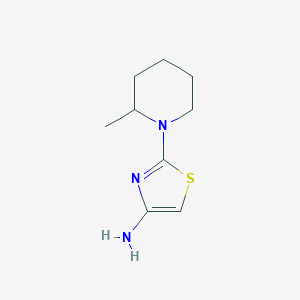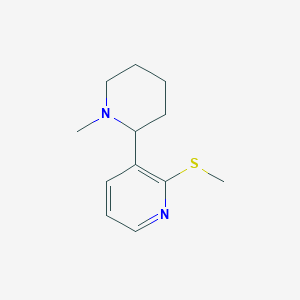
2-(2,4-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-Difluorphenyl)-2-(Pyrrolidin-1-yl)essigsäure ist eine organische Verbindung, die eine Difluorphenylgruppe und eine Pyrrolidinylgruppe aufweist, die an eine Essigsäureeinheit gebunden sind.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2,4-Difluorphenyl)-2-(Pyrrolidin-1-yl)essigsäure beinhaltet typischerweise die folgenden Schritte:
Bildung des Difluorphenyl-Zwischenprodukts: Das Ausgangsmaterial, 2,4-Difluorbenzol, unterliegt einer Halogenierungsreaktion, um die Fluoratome an den gewünschten Positionen einzuführen.
Einführung der Pyrrolidinylgruppe: Das Difluorphenyl-Zwischenprodukt wird dann unter geeigneten Bedingungen, z. B. in Gegenwart einer Base wie Natriumhydrid, mit Pyrrolidin umgesetzt, um das Pyrrolidinderivat zu bilden.
Essigsäureaddition:
Industrielle Produktionsverfahren
Die industrielle Produktion von 2-(2,4-Difluorphenyl)-2-(Pyrrolidin-1-yl)essigsäure kann optimierte Versionen der oben genannten Synthesewege beinhalten, wobei der Schwerpunkt auf Skalierbarkeit, Kosteneffizienz und Umweltaspekten liegt. Techniken wie Durchflusschemie und die Verwendung von umweltfreundlichen Lösungsmitteln können zur Steigerung der Effizienz und zur Reduzierung von Abfall eingesetzt werden.
Chemische Reaktionsanalyse
Reaktionstypen
2-(2,4-Difluorphenyl)-2-(Pyrrolidin-1-yl)essigsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in Alkohole oder Amine umwandeln.
Substitution: Die Difluorphenylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nukleophile wie Amine, Thiole und Alkoxide können unter basischen oder sauren Bedingungen eingesetzt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann Oxidation beispielsweise Carbonsäuren liefern, während Reduktion Alkohole oder Amine erzeugen kann.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-(2,4-Difluorphenyl)-2-(Pyrrolidin-1-yl)essigsäure hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und entzündungshemmende Eigenschaften.
Medizin: Es wird derzeit erforscht, ob es als pharmazeutisches Zwischenprodukt oder als Wirkstoff in der Arzneimittelentwicklung eingesetzt werden kann.
Industrie: Es kann bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von 2-(2,4-Difluorphenyl)-2-(Pyrrolidin-1-yl)essigsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Difluorphenylgruppe kann mit hydrophoben Taschen in Proteinen interagieren, während die Pyrrolidinylgruppe Wasserstoffbrückenbindungen oder ionische Wechselwirkungen bilden kann. Diese Wechselwirkungen können die Aktivität von Enzymen, Rezeptoren oder anderen Biomolekülen modulieren, was zu den beobachteten Effekten führt.
Wirkmechanismus
The mechanism of action of 2-(2,4-Difluorophenyl)-2-(pyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can interact with hydrophobic pockets in proteins, while the pyrrolidinyl group may form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(2,4-Dichlorphenyl)-2-(Pyrrolidin-1-yl)essigsäure: Ähnliche Struktur, jedoch mit Chloratomen anstelle von Fluor.
2-(2,4-Difluorphenyl)-2-(Morpholin-4-yl)essigsäure: Enthält einen Morpholinring anstelle eines Pyrrolidinrings.
Einzigartigkeit
2-(2,4-Difluorphenyl)-2-(Pyrrolidin-1-yl)essigsäure ist aufgrund des Vorhandenseins sowohl von Difluorphenyl- als auch von Pyrrolidinylgruppen einzigartig, die unterschiedliche chemische und biologische Eigenschaften verleihen. Die Fluoratome verbessern die Stabilität und Lipophilie der Verbindung, während die Pyrrolidinylgruppe zusätzliche Stellen für die Interaktion mit biologischen Zielstrukturen bietet.
Eigenschaften
Molekularformel |
C12H13F2NO2 |
|---|---|
Molekulargewicht |
241.23 g/mol |
IUPAC-Name |
2-(2,4-difluorophenyl)-2-pyrrolidin-1-ylacetic acid |
InChI |
InChI=1S/C12H13F2NO2/c13-8-3-4-9(10(14)7-8)11(12(16)17)15-5-1-2-6-15/h3-4,7,11H,1-2,5-6H2,(H,16,17) |
InChI-Schlüssel |
XDGWWYWJZYCHRR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C(C2=C(C=C(C=C2)F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


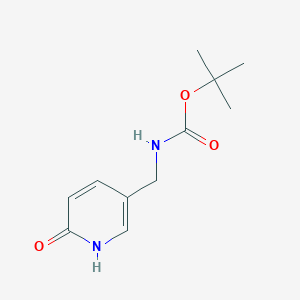
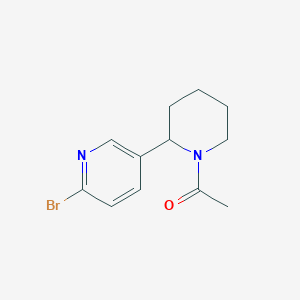
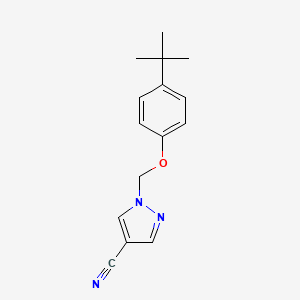
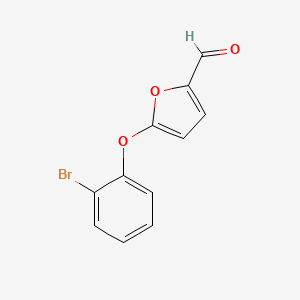
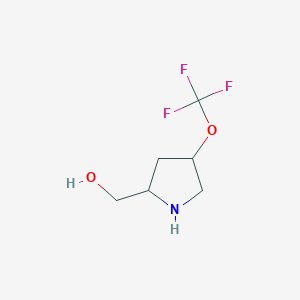
![1-(Propylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11806709.png)


![6-Methoxy-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11806730.png)
